molecular formula C22H25N3O4 B2761466 N1-(2-hydroxy-2-phenylpropyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide CAS No. 1351584-76-3

N1-(2-hydroxy-2-phenylpropyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

Cat. No. B2761466
CAS RN: 1351584-76-3
M. Wt: 395.459
InChI Key: QWRNRGPFEXDBEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-hydroxy-2-phenylpropyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide, also known as HPP-3, is a compound that has been extensively studied for its potential therapeutic applications. HPP-3 is a small molecule that belongs to the class of oxalamide compounds and has been shown to exhibit a range of biological activities.

Scientific Research Applications

Synthesis Techniques and Chemical Structures

  • Synthetic Approaches: A novel synthetic method for producing di- and mono-oxalamides, which could be related to the target compound, involves the acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes. This methodology offers a high-yielding, operationally simple approach to anthranilic acid derivatives and oxalamides, potentially applicable to N1-(2-hydroxy-2-phenylpropyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide (Mamedov et al., 2016).
  • Chemical Structure Insights: The structural investigation of N-(5-Chloro-2-hydroxyphenyl)-N′-(3-hydroxypropyl)oxalamide revealed a three-dimensional supramolecular structure formed through classical hydrogen bonding. This study provides insights into the molecular arrangement that could be relevant for understanding the structure-activity relationships of similar oxalamides (Wang et al., 2016).

Applications in Materials Science

  • Polymer Nucleation: Research on bacterially synthesized poly(hydroxyalkanoate)s (PHAs) has shown that oxalamide compounds, possibly including derivatives of the target compound, can act as effective nucleators to enhance the crystallization rate. The configuration of these nucleators significantly influences their efficiency, pointing to potential applications in materials science to improve polymer properties (Xu et al., 2017).

Molecular Dynamics and Structural Analysis

  • Molecular Dynamics Simulations: Studies on novel diphenyl ethers, which share structural features with the target compound, highlight the use of molecular dynamics simulation and molecular docking to understand their interaction with biological targets. Such computational techniques are crucial for predicting the activity of novel compounds, including N1-(2-hydroxy-2-phenylpropyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide, in drug discovery and development (Khade et al., 2019).

properties

IUPAC Name

N-(2-hydroxy-2-phenylpropyl)-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-22(29,16-8-3-2-4-9-16)15-23-20(27)21(28)24-17-10-7-11-18(14-17)25-13-6-5-12-19(25)26/h2-4,7-11,14,29H,5-6,12-13,15H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRNRGPFEXDBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCCC2=O)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.